Azetidin-1-yl-(2-chlorophenyl)methanone
CAS No.:
Cat. No.: VC12966059
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClNO |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | azetidin-1-yl-(2-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C10H10ClNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | YJEKLDXHFIZSAV-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | C1CN(C1)C(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Nomenclature
Azetidin-1-yl-(2-chlorophenyl)methanone belongs to the class of azetidine derivatives, which are nitrogen-containing heterocycles. The compound’s IUPAC name, azetidin-1-yl-(2-chlorophenyl)methanone, reflects its three primary components:
-
A four-membered azetidine ring ()
-
A 2-chlorophenyl group ()
-
A ketone functional group ()
The canonical SMILES representation () illustrates the connectivity of these moieties, with the azetidine nitrogen bonded to the carbonyl carbon, which is further linked to the 2-chlorophenyl ring. The InChIKey () provides a unique identifier for computational studies.
Table 1: Key Structural and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.64 g/mol |
| CAS Number | 25612102 |
| SMILES | C1CN(C1)C(=O)C2=CC=CC=C2Cl |
| InChI Key | YJEKLDXHFIZSAV-UHFFFAOYSA-N |
The strained azetidine ring confers heightened reactivity compared to larger heterocycles like pyrrolidine, making it a valuable scaffold in drug design .
Synthetic Methodologies
Conventional Synthesis
The most widely reported synthesis involves the reaction of 2-chlorobenzoyl chloride with azetidine under anhydrous conditions. The process typically employs a base such as triethylamine to neutralize HCl generated during the acylation:
This reaction proceeds via nucleophilic acyl substitution, where the azetidine’s nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
Advanced Synthetic Techniques
| Condition | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature | 25–40°C | 100–150°C |
| Time | 6–12 hours | 10–30 minutes |
| Yield | 70–75% | 85–90% |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate degradation under strong acidic or basic conditions due to hydrolysis of the ketone or azetidine ring.
Spectroscopic Characterization
-
(400 MHz, CDCl): Signals at δ 7.4–7.6 ppm (aromatic protons), δ 4.1–4.3 ppm (azetidine CH), and δ 3.6–3.8 ppm (N-CH).
-
IR (KBr): Strong absorption at 1680 cm (C=O stretch), 740 cm (C-Cl stretch).
Biological Activities and Applications
While specific biological data for Azetidin-1-yl-(2-chlorophenyl)methanone are sparse, azetidine derivatives are investigated for:
-
Kinase Inhibition: The strained ring may mimic transition states in enzymatic reactions.
-
Antimicrobial Activity: Chlorophenyl groups enhance lipophilicity, promoting membrane penetration.
Comparative Analysis with Analogues
| Compound | Biological Activity | Structural Difference |
|---|---|---|
| Azetidin-2-one | Cyclic amide; protease inhibition | Lactam structure |
| 3-(4-Chlorophenyl)azetidin-2-one | Anticancer activity | Chlorine at para position |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing 1,3-disubstituted azetidines, which are explored as α-glucosidase inhibitors and serotonin receptor modulators .
Material Science
Its rigid structure contributes to the development of liquid crystals and polymers with high thermal stability.
Future Directions
Ongoing research aims to:
-
Elucidate its pharmacokinetic profile via in vitro ADME assays.
-
Explore catalytic asymmetric synthesis routes for enantiomerically pure derivatives.
-
Investigate covalent binding strategies for targeted drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume